

# CAS number 165101-57-5 physicochemical data

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## Compound of Interest

Compound Name: Oxazolidine, 3-butyl-2-(1-ethylpentyl)-

Cat. No.: B068492

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An In-depth Technical Guide on the Physicochemical Properties of 3-Butyl-2-(1-ethylpentyl)oxazolidine (CAS 165101-57-5)

## Introduction

This technical guide provides a comprehensive overview of the physicochemical data for the chemical compound with CAS number 165101-57-5, identified as **Oxazolidine, 3-butyl-2-(1-ethylpentyl)-**.<sup>[1][2][3][4]</sup> This document is intended for researchers, scientists, and professionals in drug development and materials science. The compound is a versatile molecule utilized as a moisture scavenger, reactive diluent in specialty coatings, and as a synthetic intermediate in advanced organic synthesis.<sup>[1]</sup> Its utility stems from the oxazolidine ring, which can be selectively opened to yield a 1,2-aminoalcohol, a valuable motif in biologically active compounds.<sup>[1]</sup>

## Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Butyl-2-(1-ethylpentyl)oxazolidine.

Property	Value	Source
IUPAC Name	3-butyl-2-heptan-3-yl-1,3-oxazolidine	[1]
Synonyms	Oxazolidine, 3-butyl-2-(1-ethylpentyl)-, Incozol 2	[3][5]
Molecular Formula	C14H29NO	[1][2][3][4]
Molecular Weight	227.39 g/mol	[1][2][3][4]
Physical Description	Liquid, OtherSolid	[1][3]
Boiling Point	259.9 °C at 101.3 kPa; 180 °C (lit.)	[2][5][6][7][8][9]
Melting Point/Freezing Point	< -50 °C	[2]
Density	872 kg/m <sup>3</sup> at 20°C; 1.04 g/mL at 25°C (lit.)	[2][5][6][7][8][9]
Vapor Pressure	0.0025 kPa at 25°C	[2]
Water Solubility	Not determined due to rapid degradation	[2]
Partition Coefficient (n-octanol/water)	log Pow = 4.47 (Calculated)	[2]
Hydrolysis Half-life (t1/2)	< 4 hours at pH 4, 7, and 9	[2]
Refractive Index	n <sub>20/D</sub> 1.449 (lit.)	[5][6][7][8][9]
Flash Point	85 °C	[5][8]
Autoignition Temperature	> 196 °C	[2]
InChI Key	CYMHAQCMKNVHPA-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>CCCCC(CC)C1N(CCO1)CCC</chem> C	[1]

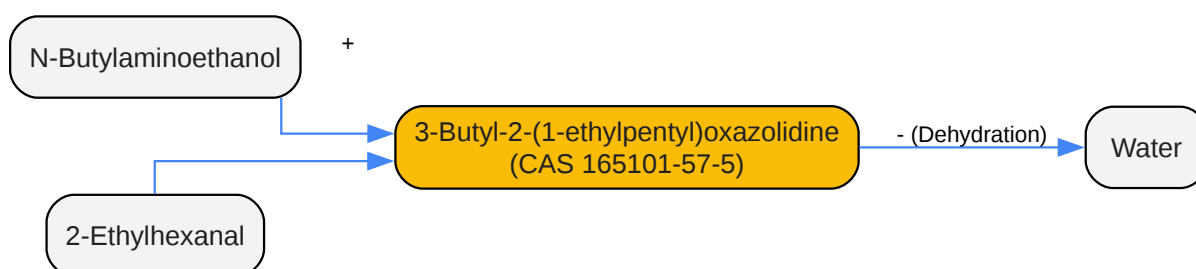
## Experimental Protocols

The physicochemical data presented were determined using a combination of measured and calculated methods.

- **Density:** The density was measured according to OECD Test Guideline 109, "Density of Liquids and Solids," and EC Council Regulation No 440/2008 A.3, "Relative Density".<sup>[2]</sup> The experiment was conducted at SafePharm (2005a).<sup>[2]</sup>
- **Hydrolysis:** The rate of hydrolysis as a function of pH was determined following EC Council Regulation No 440/2008 C.7, "Degradation: Abiotic Degradation: Hydrolysis as a Function of pH".<sup>[2]</sup> Due to the rapid hydrolysis of the compound, direct measurement of water solubility and adsorption/desorption was not conducted.<sup>[2]</sup>
- **Partition Coefficient:** The n-octanol/water partition coefficient (log Pow) was calculated using the KOWWIN v1.68 software from the US EPA (2011).<sup>[2]</sup>
- **Structural Elucidation:** Nuclear Magnetic Resonance (NMR) spectroscopy, including <sup>1</sup>H and <sup>13</sup>C NMR, is a primary method for the structural analysis of this compound.<sup>[1]</sup> In <sup>13</sup>C NMR, the carbon atom C2, bonded to both oxygen and nitrogen, is expected to have a chemical shift between 85 and 105 ppm.<sup>[1]</sup>

## Chemical Synthesis and Reactivity

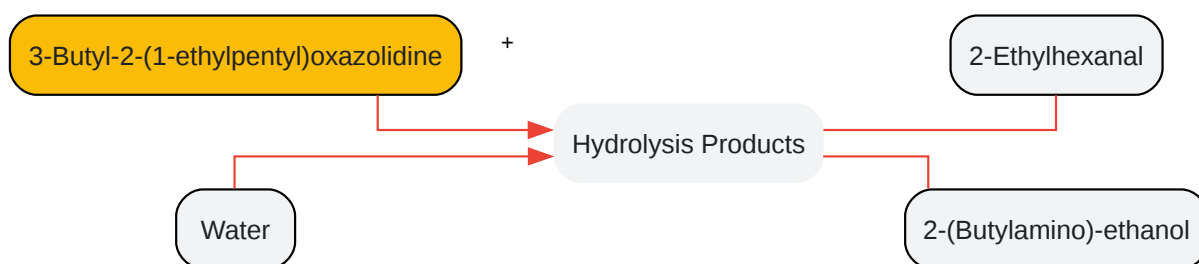
The synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine is most commonly achieved through the condensation reaction of an amino alcohol with a carbonyl compound.<sup>[1]</sup> One specific pathway involves the condensation of N-butylaminoethanol with 2-ethylhexanal.<sup>[1]</sup> This reaction can be facilitated by acidic conditions or Lewis acid catalysts to activate the carbonyl group.<sup>[1]</sup>



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Caption: Synthesis of 3-Butyl-2-(1-ethylpentyl)oxazolidine via condensation.

A key feature of this compound is its reactivity with water. It rapidly hydrolyzes to form 2-ethylhexanal and 2-(butylamino)-ethanol.[2] This reaction is fundamental to its application as a moisture scavenger.[10]

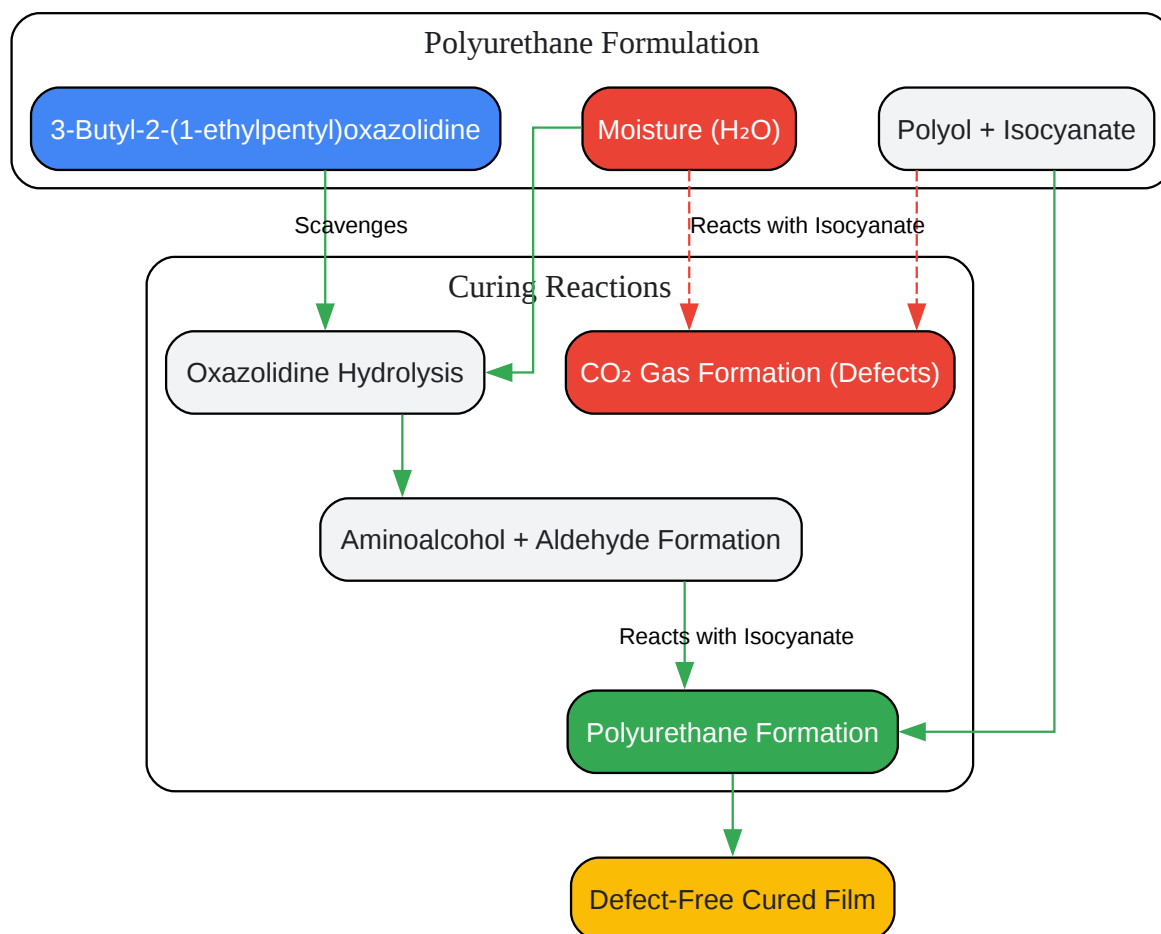


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Caption: Hydrolysis of 3-Butyl-2-(1-ethylpentyl)oxazolidine.

## Applications in Polyurethane Coatings

In polyurethane (PU) coating formulations, 3-Butyl-2-(1-ethylpentyl)oxazolidine serves a dual role as a moisture scavenger and a reactive diluent.[1][10] Unwanted moisture can react with isocyanates in the PU system to produce carbon dioxide gas, leading to film defects.[10] This compound preferentially reacts with moisture, preventing these defects. The resulting aminoalcohol from hydrolysis then reacts with isocyanates, incorporating it into the polymer backbone and avoiding the release of volatile organic compounds (VOCs).[1]



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Caption: Role in preventing moisture-related defects in PU coatings.

## Toxicological and Safety Information

The compound is considered to have low acute oral and dermal toxicity in rats (LD<sub>50</sub> > 2000 mg/kg bw).[2] It is slightly irritating to the skin and eyes of rabbits.[2] Due to its rapid hydrolysis, the observed toxicological effects may be representative of a mixture of the parent compound and its hydrolysis products.[2] GHS classifications indicate that it can cause severe skin burns and eye damage and is toxic to aquatic life with long-lasting effects.[3][5] Appropriate personal protective equipment should be used when handling this chemical.[9][11]

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